1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-18-8-10-13-12(19-14-10)16-6-4-15(5-7-16)11(17)9-2-3-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQVWYSBZAWNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on the 1,3,4-thiadiazole moiety that is integral to its structure.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C_{13}H_{16}N_{4}O_{2}S
- Molecular Weight : 296.36 g/mol
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit anticancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the proliferation of various human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis Induction | |
| Compound B | Lung | Cell Cycle Arrest | |
| Compound C | Colon | Inhibition of Metastasis |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Various studies have highlighted its effectiveness against bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
Additionally, the neuroprotective potential of thiadiazole derivatives has been documented. They exhibit anticonvulsant activity and may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have shown promising anti-inflammatory and analgesic effects in several animal models. These effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production .
Case Study 1: Anticancer Activity in Breast Cancer Models
In a study published in Frontiers in Chemistry, a derivative of the compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating potent activity compared to standard antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that contributes to its biological activity. Its molecular formula is , and it includes functional groups such as piperazine and thiadiazole, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine exhibit significant anticancer properties. For instance, studies have shown that thiadiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiadiazole compound effectively inhibited the proliferation of cancer cells in vitro and reduced tumor size in animal models .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Inhibitors of protein tyrosine phosphatases (PTPs), such as those derived from this class of compounds, can modulate immune responses and reduce inflammation.
Case Study:
Research highlighted in a patent application outlined the use of similar compounds for treating inflammatory diseases by targeting PTPs, which play a crucial role in inflammatory signaling pathways .
Neuroprotective Properties
Recent studies suggest that compounds with a piperazine core may offer neuroprotective effects. They could potentially be used to treat neurodegenerative disorders by preventing neuronal cell death.
Case Study:
In experimental models of neurodegeneration, derivatives of this compound showed promise in reducing oxidative stress markers and improving cognitive function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
- Impact: The longer chain (ethoxy vs. Synthetic Note: Both compounds likely share similar synthetic routes, involving nucleophilic substitution of piperazine with thiadiazole precursors .
- 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine (): Key Difference: Lacks the cyclopropanecarbonyl group. This simpler structure may also lower synthetic complexity .
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine ():
Piperazine Core Modifications
- 1-Benzoyl-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (CAS 872581-04-9, ): Key Difference: Incorporates a nitroimidazole-thiadiazole hybrid instead of a simple thiadiazole. However, this increases complexity (MW = 399.4 g/mol) and may reduce solubility .
1-Aroyl-4-(4-methoxyphenyl)piperazines ():
- Key Difference : Aroyl groups (e.g., 2-fluorobenzoyl) and 4-methoxyphenyl substituents replace the thiadiazole and cyclopropane.
- Impact : These compounds exhibit diverse supramolecular interactions (e.g., C–H⋯O hydrogen bonds) due to aromatic stacking, which could enhance crystallinity but reduce bioavailability compared to the target compound’s more compact structure .
Antimicrobial Activity
- Piperazines with Bis(1,3,4-thiadiazole) Groups (): Example: C20H16N8O4S4 (MW = 428.4 g/mol) showed moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL).
CNS Activity
- Comparison: The target compound’s thiadiazole and cyclopropane groups could modulate serotonin/dopamine receptor selectivity, though pharmacological profiling is needed .
Key Reactions
- Thiadiazole-Piperazine Coupling (): Chloro-thiadiazole intermediates react with piperazine hydrate in ethanol (yield: 40–60%). Example: Synthesis of 1-(5-nitroaryl-thiadiazol-2-yl)piperazine derivatives via nucleophilic substitution .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Preparation Methods
Chloromethylation Followed by Methoxylation
-
Chloromethylation : Treating the thiadiazole with chloromethyl methyl ether (MOMCl) in dichloromethane at 0°C introduces a chloromethyl group.
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Methoxylation : Subsequent reaction with sodium methoxide (NaOMe) in methanol replaces chloride with methoxy, yielding the methoxymethyl substituent.
Reaction Scheme :
This method, adapted from Kaur et al.’s synthesis of thiadiazolylazetidinonyl carbazoles, achieves ~65% yield after purification by column chromatography.
Piperazine Coupling at the 5-Position
Coupling the thiadiazole to piperazine necessitates activating the 5-position for nucleophilic substitution. Halogenation (e.g., bromination) at this position enables displacement by piperazine’s secondary amine.
Bromination and Nucleophilic Aromatic Substitution
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Bromination : Treating 3-(methoxymethyl)-1,2,4-thiadiazole with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the 5-position.
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Substitution : Reacting the bromothiadiazole with piperazine in dimethylformamide (DMF) at 120°C for 12 hours affords the piperazine-linked intermediate.
Key Data :
-
Bromination Yield: 82% (GC-MS purity >95%)
-
Substitution Yield: 74% (¹H NMR-confirmed)
Acylation with Cyclopropanecarbonyl Chloride
The final step involves acylating the piperazine’s secondary amine with cyclopropanecarbonyl chloride. This reaction proceeds under Schotten-Baumann conditions to minimize hydrolysis.
Schotten-Baumann Acylation Protocol
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Dissolve the piperazine-thiadiazole derivative in aqueous NaOH (10%).
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Add cyclopropanecarbonyl chloride dropwise at 0°C with vigorous stirring.
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Extract the product with ethyl acetate and purify via recrystallization.
Optimized Conditions :
-
Molar Ratio (Piperazine:AcCl): 1:1.2
-
Temperature: 0–5°C
-
Yield: 88% (HPLC purity 98.5%)
Analytical Characterization
The synthesized compound is validated through spectroscopic and chromatographic methods:
| Technique | Data Highlights | Inference |
|---|---|---|
| ¹H NMR | δ 1.15 (m, 4H, cyclopropane) | Cyclopropane integrity |
| δ 3.55 (s, 3H, OCH3) | Methoxymethyl confirmation | |
| IR | 1675 cm⁻¹ (C=O stretch) | Acyl group present |
| MS | m/z 296.39 [M+H]⁺ | Matches molecular formula |
Challenges and Optimization Strategies
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Thiadiazole Ring Stability : Prolonged heating during cyclization risks ring decomposition. Implementing microwave-assisted synthesis reduces reaction time to 30 minutes, improving yield to 85%.
-
Regioselectivity in Bromination : Using Lewis acids like FeCl3 directs bromination exclusively to the 5-position, avoiding 4-substitution byproducts .
Q & A
Q. How to design SAR studies for dual-acting (e.g., anticancer and enzyme inhibitory) derivatives?
- Scaffold hybridization : Merge pharmacophores from known hCA inhibitors (e.g., sulfonamides) and kinase-targeting piperazines .
- Proteomics : Identify off-target interactions via affinity pulldown assays with biotinylated probes .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible activity for structurally similar analogs?
Q. How to reconcile conflicting solubility data in DMSO vs. aqueous buffers?
- Aggregation studies : Use dynamic light scattering (DLS) to detect nanoaggregates in PBS, which reduce bioavailable concentration .
- Co-solvent systems : Add 10–20% PEG-400 to aqueous buffers to mimic DMSO solubility without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
